molecular formula C7H6F2O4S2 B6336441 Toluene-2,4-disulfonyl fluoride CAS No. 453-55-4

Toluene-2,4-disulfonyl fluoride

Cat. No. B6336441
CAS RN: 453-55-4
M. Wt: 256.3 g/mol
InChI Key: ISWRAPUJTQNBBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toluene-2,4-disulfonyl fluoride (T2F) is an organosulfur compound that has been used as a reagent in organic synthesis for over a century. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. T2F has been used in a wide variety of applications, including the synthesis of pharmaceuticals, polymers, and agrochemicals. In recent years, it has also been used in a number of different scientific research applications, including the study of biochemical and physiological effects.

Scientific Research Applications

Toluene-2,4-disulfonyl fluoride has been used in a number of scientific research applications, including the study of biochemical and physiological effects. It has been used as a reagent in the synthesis of a variety of compounds, including polymers and agrochemicals. It has also been used in the study of cell signaling pathways, as well as in the development of new drugs and therapies. Additionally, it has been used in the study of enzyme inhibition and protein structure.

Mechanism of Action

Toluene-2,4-disulfonyl fluoride acts as a nucleophilic reagent, meaning that it can react with a variety of functional groups, including esters, amides, and carbonyls. It can also react with amines, thiols, and alcohols. The reaction of this compound with these functional groups results in the formation of a sulfonate ester, which can then be further reacted with a fluoride ion source to form the disulfonyl fluoride.
Biochemical and Physiological Effects
This compound has been used in a number of studies to investigate the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the nervous system, as well as the effects of environmental toxins on the body. Additionally, it has been used to study the effects of various hormones on the body, as well as the effects of various types of radiation on cells.

Advantages and Limitations for Lab Experiments

Toluene-2,4-disulfonyl fluoride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. Additionally, it is relatively non-toxic and has a low vapor pressure, making it safe to use in a laboratory setting. However, it can be difficult to control the reaction rate, and it can be difficult to remove the product from the reaction mixture. Additionally, it can be difficult to obtain a high purity product, which can limit its usefulness in some applications.

Future Directions

The use of Toluene-2,4-disulfonyl fluoride in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include further study of its effects on biochemical and physiological processes, as well as its use as a reagent in the synthesis of new compounds. Additionally, further research could be conducted into its potential use as a catalyst in organic reactions, as well as its potential use as a diagnostic tool. Finally, further research could be conducted into its potential use as a drug delivery system, as well as its potential use in the development of new therapeutic agents.

Synthesis Methods

Toluene-2,4-disulfonyl fluoride is synthesized by the reaction of toluene and sulfur dioxide in the presence of an acid catalyst. The reaction produces a sulfonate ester, which is then converted to the disulfonyl fluoride by treatment with a fluoride ion source. The reaction is typically conducted at temperatures between 100 and 120°C, and the reaction time can range from several minutes to several hours depending on the desired product purity.

properties

IUPAC Name

4-methylbenzene-1,3-disulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O4S2/c1-5-2-3-6(14(8,10)11)4-7(5)15(9,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWRAPUJTQNBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40772698
Record name 4-Methylbenzene-1,3-disulfonyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

453-55-4
Record name 4-Methylbenzene-1,3-disulfonyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40772698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.